molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No. B188913
Key on ui cas rn: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

A mixture of 2-nitro-4-methoxybenzonitrile (14.0 g, 78.6 mM) in a solution of acetic acid (28 mL), sulfuric acid (28 mL) and water (28 mL) was refluxed for 11 hr, allowed to cool and diluted with water (200 mL). The resulting precipitate which formed was collected, washed with water and dried to give the title benzoic acid (14.2 g, 91.8%) as a yellow crystalline solid; MS(CI): 198 (M+H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
91.8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8]C=1C#N)([O-:3])=[O:2].[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:15]=1[C:14]([OH:17])=[O:16])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)OC
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 11 hr
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting precipitate which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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